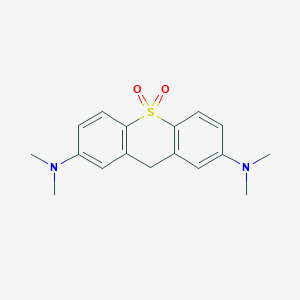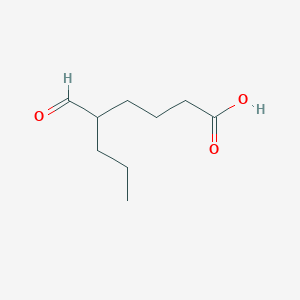
Phosphinothioic acid, bis(2-ethylhexyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphinothioic acid, bis(2-ethylhexyl)- is an organophosphorus compound with the chemical formula C₁₆H₃₅OPS. It is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phosphinothioic acid, bis(2-ethylhexyl)- can be synthesized through the reaction of phosphinothioic acid with 2-ethylhexanol under controlled conditions. The reaction typically involves the use of a catalyst to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of phosphinothioic acid, bis(2-ethylhexyl)- often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphinothioic acid, bis(2-ethylhexyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphinothioic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding phosphine derivatives.
Substitution: The compound can participate in substitution reactions, where the 2-ethylhexyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various phosphinothioic acid derivatives and phosphine compounds, which have applications in different chemical processes.
Applications De Recherche Scientifique
Phosphinothioic acid, bis(2-ethylhexyl)- has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals, including surfactants and lubricants.
Mécanisme D'action
The mechanism of action of phosphinothioic acid, bis(2-ethylhexyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phosphoric acid bis(2-ethylhexyl) ester
- Bis(2-ethylhexyl) phosphate
- Di(2-ethylhexyl) phosphoric acid
Uniqueness
Phosphinothioic acid, bis(2-ethylhexyl)- is unique due to the presence of the phosphinothioic acid moiety, which imparts distinct chemical properties compared to its phosphoric acid counterparts. This uniqueness makes it valuable in specific applications where its reactivity and binding properties are advantageous.
Propriétés
Numéro CAS |
153888-95-0 |
|---|---|
Formule moléculaire |
C16H35OPS |
Poids moléculaire |
306.5 g/mol |
Nom IUPAC |
bis(2-ethylhexyl)-hydroxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C16H35OPS/c1-5-9-11-15(7-3)13-18(17,19)14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3,(H,17,19) |
Clé InChI |
UZSVMWGQHGMZKF-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)CP(=S)(CC(CC)CCCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 2-[[4-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]butyl-(5,6,7,8-tetrahydroquinolin-8-yl)amino]methyl]benzimidazole-1-carboxylate](/img/structure/B12545206.png)

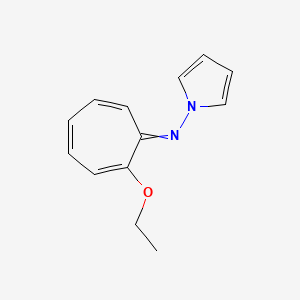
![2-(2,2-Diethoxyethyl)-4,6-bis(methylsulfanyl)-2H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12545217.png)
![1,1'-[1-(Phenylsulfanyl)but-1-en-3-yne-1,4-diyl]dibenzene](/img/structure/B12545223.png)
![Methyl 4-[(3-aminopropyl)carbamoyl]benzoate](/img/structure/B12545225.png)


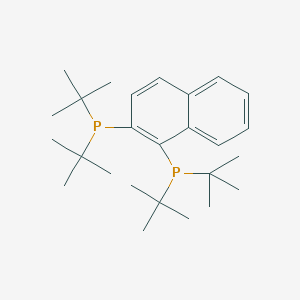
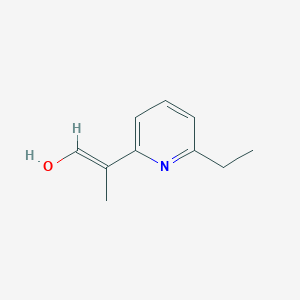
![4-[Propyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B12545256.png)
